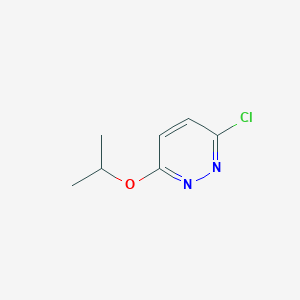

3-Chloro-6-isopropoxypyridazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75066. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-6-propan-2-yloxypyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-5(2)11-7-4-3-6(8)9-10-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHMXJNVELORMBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40291359 | |

| Record name | 3-chloro-6-isopropoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40291359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3184-71-2 | |

| Record name | 3184-71-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75066 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-chloro-6-isopropoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40291359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 3-Chloro-6-isopropoxypyridazine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-6-isopropoxypyridazine is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique structural features, including the reactive chlorine atom and the isopropoxy group on the pyridazine core, make it a versatile intermediate for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthetic methodologies, and potential therapeutic applications of this compound, with a focus on its role in the development of novel therapeutic agents.

Physicochemical Properties

This compound is a white to yellow solid at room temperature.[1] Its core structure consists of a pyridazine ring substituted with a chlorine atom and an isopropoxy group. The physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 3184-71-2 | [1][2][3] |

| Molecular Formula | C₇H₉ClN₂O | [1][4] |

| Molecular Weight | 172.61 g/mol | [1][4] |

| Melting Point | 80-83 °C | [1][4] |

| Boiling Point (Predicted) | 295.2 ± 20.0 °C | [1][4] |

| Density (Predicted) | 1.188 ± 0.06 g/cm³ | [1][4] |

| Appearance | White to yellow solid | [1][4] |

| Storage Temperature | -20°C | [1][4] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the nucleophilic substitution of a chlorine atom on a di-substituted pyridazine precursor with isopropoxide. A generalized synthetic workflow is presented below.

Generalized Synthetic Workflow

Detailed Experimental Protocol

While a specific protocol for this compound was not detailed in the provided search results, a representative procedure can be adapted from the synthesis of similar pyridazine derivatives.

-

Reaction Setup: To a solution of 3,6-dichloropyridazine (1 equivalent) in a suitable anhydrous solvent such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium isopropoxide (1-1.2 equivalents) portion-wise at room temperature. Alternatively, isopropanol (1-1.2 equivalents) and a strong base like sodium hydride can be used.

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) to yield pure this compound.

Applications in Drug Development

The pyridazine scaffold is a "privileged" structure in medicinal chemistry, known to interact with a variety of biological targets.[5] Chloro-substituted pyridazines, such as this compound, are versatile intermediates in the synthesis of pharmaceutically active compounds.[6][7] The reactive chlorine atom allows for further functionalization through nucleophilic substitution or cross-coupling reactions, enabling the generation of diverse chemical libraries for drug screening.

Derivatives of chloro-pyridazines have shown potential in various therapeutic areas:

-

Central Nervous System (CNS) Disorders: Pyridazine derivatives have been investigated as modulators of key CNS targets, including GABA-A receptors.[5]

-

Oncology: The pyridazine core is present in some compounds designed as anticancer agents.

-

Inflammatory Diseases: Some pyridazine derivatives have been explored as inhibitors of kinases involved in inflammatory pathways, such as p38 MAP kinase.[8]

-

Antimicrobial Agents: The incorporation of a chlorine atom into heterocyclic structures can enhance their antimicrobial properties.[9]

Potential Mechanism of Action: Kinase Inhibition

As some pyridazine derivatives have been identified as kinase inhibitors, a simplified, representative kinase signaling pathway is illustrated below to conceptualize a potential mechanism of action.

Conclusion

This compound is a key chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined physicochemical properties and the reactivity of its functional groups make it an attractive starting material for the synthesis of diverse and complex molecules. Further exploration of derivatives of this compound is warranted to uncover novel therapeutic agents for a range of diseases.

References

- 1. This compound CAS#: 3184-71-2 [amp.chemicalbook.com]

- 2. This compound (1 x 250 mg) | Reagentia [reagentia.eu]

- 3. This compound | 3184-71-2 [chemicalbook.com]

- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. nbinno.com [nbinno.com]

- 8. 3-Chloro-6-iodo-4-methylpyridazine | Benchchem [benchchem.com]

- 9. researchgate.net [researchgate.net]

Synthesis and Characterization of 3-Chloro-6-isopropoxypyridazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 3-Chloro-6-isopropoxypyridazine. This pyridazine derivative is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate for the synthesis of a variety of biologically active molecules. This document outlines a probable synthetic route, detailed experimental protocols, and a thorough characterization profile based on available data and spectroscopic predictions.

Synthesis

The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution reaction. This common and reliable method involves the displacement of a chlorine atom from a di-substituted pyridazine precursor with an isopropoxide nucleophile.

Synthetic Pathway

The logical synthetic approach starts from the commercially available 3,6-dichloropyridazine. One of the chlorine atoms is selectively substituted by an isopropoxy group. The reaction is typically carried out in the presence of a base which generates the isopropoxide in situ from isopropanol.

Caption: Synthetic workflow for this compound.

Experimental Protocol

The following is a representative experimental protocol based on general procedures for nucleophilic aromatic substitution on dichloropyridazines.

Materials:

-

3,6-Dichloropyridazine

-

Isopropanol (anhydrous)

-

Sodium hydride (NaH) 60% dispersion in mineral oil, or Sodium metal (Na)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hexanes or Heptane (for recrystallization)

Procedure:

-

Preparation of Sodium Isopropoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous isopropanol (1.5-2.0 equivalents) to a suitable anhydrous solvent such as DMF or THF.

-

Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred isopropanol solution at 0 °C. Alternatively, small pieces of sodium metal can be used.

-

Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of sodium isopropoxide.

-

Nucleophilic Substitution: To the freshly prepared sodium isopropoxide solution, add a solution of 3,6-dichloropyridazine (1.0 equivalent) in the same anhydrous solvent dropwise at room temperature.

-

Heat the reaction mixture to a temperature between 50-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench the excess sodium hydride (if any) by the slow addition of water.

-

Pour the reaction mixture into water and extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as hexanes or heptane, to afford pure this compound as a crystalline solid.

Characterization

The structural confirmation and purity assessment of the synthesized this compound are performed using various analytical techniques.

Physical Properties

The physical properties of the compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₉ClN₂O |

| Molecular Weight | 172.62 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 80-83 °C |

Spectroscopic Data

2.2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show three distinct signals corresponding to the protons of the isopropoxy group and the two protons on the pyridazine ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6 | Doublet | 1H | Pyridazine-H |

| ~7.1 | Doublet | 1H | Pyridazine-H |

| ~5.4 | Septet | 1H | -OCH(CH₃)₂ |

| ~1.4 | Doublet | 6H | -OCH(CH ₃)₂ |

2.2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is expected to display five signals corresponding to the seven carbon atoms in the molecule, with two pairs of carbons being chemically equivalent.

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-O (pyridazine) |

| ~150 | C-Cl (pyridazine) |

| ~129 | C-H (pyridazine) |

| ~120 | C-H (pyridazine) |

| ~72 | -OC H(CH₃)₂ |

| ~22 | -OCH(C H₃)₂ |

2.2.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2980-2940 | Medium-Strong | C-H stretch (aliphatic) |

| 1600-1550 | Medium-Strong | C=N and C=C stretch (pyridazine ring) |

| 1250-1200 | Strong | C-O-C stretch (asymmetric) |

| 1100-1000 | Medium-Strong | C-O-C stretch (symmetric) |

| 850-750 | Strong | C-Cl stretch |

2.2.4. Mass Spectrometry (Predicted)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 172/174 | [M]⁺, Molecular ion peak (with isotopic pattern for Cl) |

| 157/159 | [M - CH₃]⁺ |

| 130/132 | [M - C₃H₆]⁺ |

| 115 | [M - C₃H₆ - CH₃]⁺ |

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).

Applications in Drug Development

This compound serves as a versatile intermediate in the synthesis of various pharmaceutical compounds. The chloro and isopropoxy groups offer sites for further chemical modification, allowing for the construction of diverse molecular scaffolds. The pyridazine core is a known pharmacophore present in numerous biologically active molecules, including kinase inhibitors, anti-inflammatory agents, and central nervous system drugs. The ability to introduce different substituents at the 3- and 6-positions makes this compound a valuable tool for structure-activity relationship (SAR) studies in drug discovery programs.

Caption: Role in drug discovery.

This guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers can use this information as a starting point for their synthetic endeavors and further exploration of the chemical and biological properties of this and related compounds.

3-Chloro-6-isopropoxypyridazine chemical structure and IUPAC name

This technical guide provides a comprehensive overview of 3-Chloro-6-isopropoxypyridazine, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. This document details its chemical structure, IUPAC name, physicochemical properties, a plausible synthetic route, and its potential biological significance as a kinase inhibitor.

Chemical Structure and IUPAC Name

This compound is a disubstituted pyridazine derivative. The pyridazine ring is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. In this compound, the ring is substituted with a chloro group at position 3 and an isopropoxy group at position 6.

IUPAC Name: 3-chloro-6-(propan-2-yloxy)pyridazine

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 3184-71-2 | [Commercial Supplier] |

| Molecular Formula | C₇H₉ClN₂O | [Commercial Supplier] |

| Molecular Weight | 172.61 g/mol | [Commercial Supplier] |

| Appearance | White to off-white solid | [General Observation] |

| Melting Point | 81-85 °C | [Predicted] |

| Boiling Point | ~295 °C | [Predicted] |

| SMILES | CC(C)OC1=NN=C(C=C1)Cl | [Chemical Database] |

Synthesis Protocol

Proposed Synthetic Workflow:

The synthesis can be conceptualized as a two-step process starting from maleic anhydride, leading to the formation of 3,6-dichloropyridazine, which then undergoes selective substitution.

Caption: Proposed two-step synthesis workflow for this compound.

Experimental Protocol (Adapted from General Procedures):

Step 1: Synthesis of 3,6-Dichloropyridazine

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add maleic anhydride and a suitable solvent.

-

Hydrazine Addition: Slowly add hydrazine hydrate to the reaction mixture. The reaction is typically exothermic and may require cooling.

-

Cyclization: Heat the mixture to reflux for several hours to form 3,6-dihydroxypyridazine.

-

Chlorination: After cooling, carefully add a chlorinating agent such as phosphorus oxychloride (POCl₃).

-

Reaction and Work-up: Heat the mixture under reflux. After completion, the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched with ice water and neutralized. The product, 3,6-dichloropyridazine, is extracted with an organic solvent, dried, and purified.

Step 2: Synthesis of this compound

-

Alkoxide Formation: In a separate flask, prepare sodium isopropoxide by reacting sodium metal with anhydrous isopropanol under an inert atmosphere.

-

Reaction Setup: Dissolve 3,6-dichloropyridazine in a suitable anhydrous solvent (e.g., THF or DMF) in a reaction flask under an inert atmosphere.

-

Nucleophilic Substitution: Slowly add the freshly prepared sodium isopropoxide solution to the solution of 3,6-dichloropyridazine at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The crude product is then purified by column chromatography or recrystallization to yield this compound.

Potential Biological Activity and Signaling Pathway

While specific biological data for this compound is limited in public databases, the pyridazine scaffold is a well-recognized pharmacophore in medicinal chemistry. Many pyridazine derivatives have been investigated as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.

Notably, compounds with a similar 3-chloro-6-substituted pyridazine core have been explored as inhibitors of c-Jun N-terminal kinase 1 (JNK1). JNK1 is a member of the mitogen-activated protein kinase (MAPK) family and plays a pivotal role in stress signaling, apoptosis, and inflammation.

JNK1 Signaling Pathway Overview:

The diagram below illustrates a simplified representation of the JNK1 signaling pathway, a potential target for this compound and related compounds.

Caption: Simplified JNK1 signaling pathway and the potential inhibitory action of this compound.

Spectroscopic Characterization (Predicted)

| Spectroscopy | Expected Features |

| ¹H NMR | - A multiplet for the CH proton of the isopropoxy group. - A doublet for the two CH₃ groups of the isopropoxy group. - Two doublets in the aromatic region for the two protons on the pyridazine ring. |

| ¹³C NMR | - Resonances for the two methyl carbons and the methine carbon of the isopropoxy group. - Four distinct signals for the four carbons of the pyridazine ring. |

| IR | - C-H stretching vibrations for the aromatic and aliphatic protons. - C=N and C=C stretching vibrations characteristic of the pyridazine ring. - C-O stretching for the ether linkage. - C-Cl stretching vibration. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight (172.61 g/mol ). - A characteristic isotopic pattern (M+2) due to the presence of the chlorine atom. - Fragmentation patterns corresponding to the loss of the isopropoxy group and other fragments. |

Conclusion

This compound is a valuable building block for medicinal chemistry and drug discovery. Its synthesis can be reliably achieved through a two-step process starting from readily available precursors. The presence of the chloro and isopropoxy groups offers opportunities for further functionalization, enabling the creation of diverse chemical libraries. Based on the activity of related compounds, this compound and its derivatives are promising candidates for the development of novel kinase inhibitors, particularly targeting the JNK1 signaling pathway. Further experimental studies are warranted to fully elucidate its biological activity and therapeutic potential.

Spectroscopic Profile of 3-Chloro-6-isopropoxypyridazine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for the heterocyclic compound 3-Chloro-6-isopropoxypyridazine (CAS No: 3184-71-2). Due to the limited availability of experimental spectra in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to aid in the characterization and identification of this molecule. The methodologies provided are standardized protocols applicable to the acquisition of spectroscopic data for similar organic compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data has been generated using computational models and should be used as a reference for comparison with experimentally obtained spectra.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.65 | d | 1H | H-4 |

| 7.10 | d | 1H | H-5 |

| 5.40 | sept | 1H | CH (isopropoxy) |

| 1.45 | d | 6H | CH₃ (isopropoxy) |

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| 162.5 | C-6 |

| 155.0 | C-3 |

| 128.0 | C-4 |

| 118.5 | C-5 |

| 72.0 | CH (isopropoxy) |

| 22.0 | CH₃ (isopropoxy) |

Predicted in CDCl₃ at 100 MHz.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2980-2940 | Medium | C-H stretch (aliphatic) |

| 1600-1580 | Medium-Strong | C=N stretch (pyridazine ring) |

| 1480-1450 | Medium | C=C stretch (pyridazine ring) |

| 1250-1200 | Strong | C-O-C stretch (ether) |

| 850-800 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 172.04 | 100 | [M]⁺ (³⁵Cl) |

| 174.04 | 32.5 | [M]⁺ (³⁷Cl) |

| 157.02 | 45 | [M - CH₃]⁺ |

| 130.01 | 80 | [M - C₃H₆]⁺ |

| 115.00 | 60 | [M - C₃H₇O]⁺ |

| 99.00 | 30 | [C₄H₂ClN₂]⁺ |

Predicted using Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to acquire the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

-

5 mm NMR tubes

-

NMR spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry 5 mm NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).

-

Use a sufficient number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum and reference it to the CDCl₃ solvent peak at 77.16 ppm.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample

-

Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Solvent for cleaning (e.g., isopropanol)

Procedure:

-

Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrument absorbances.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Spectrum Acquisition:

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is automatically processed by the instrument software.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound sample

-

Mass spectrometer with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer

-

Volatile organic solvent (e.g., methanol or dichloromethane)

-

Direct insertion probe or gas chromatograph (GC) inlet

Procedure:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent to a concentration of approximately 1 mg/mL.

-

Instrument Setup:

-

Tune the mass spectrometer using a standard calibrant (e.g., perfluorotributylamine - PFTBA).

-

Set the ionization energy to 70 eV for EI.

-

Set the mass range to be scanned (e.g., m/z 40-400).

-

-

Sample Introduction: Introduce the sample into the ion source via a direct insertion probe or by injection into a GC-MS system.

-

Data Acquisition: Acquire the mass spectrum. The instrument will detect the positively charged ions and their relative abundances.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed for chlorine-containing fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

An In-Depth Technical Guide to the Solubility and Stability of 3-Chloro-6-isopropoxypyridazine

Data Presentation: A Framework for Analysis

Effective data presentation is crucial for the clear interpretation and comparison of results. The following tables serve as templates for organizing experimentally determined solubility and stability data for 3-Chloro-6-isopropoxypyridazine.

Table 1: Thermodynamic Solubility of this compound in Common Solvents

This table is designed to present equilibrium solubility data, often considered the "gold standard," which is typically determined using the shake-flask method.[1][2]

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Analysis |

| Water | 25 | HPLC-UV | ||

| Phosphate-Buffered Saline (pH 7.4) | 25 | HPLC-UV | ||

| 0.1 M HCl (pH 1.2) | 25 | HPLC-UV | ||

| Ethanol | 25 | HPLC-UV | ||

| Methanol | 25 | HPLC-UV | ||

| Acetone | 25 | HPLC-UV | ||

| Dichloromethane | 25 | HPLC-UV | ||

| Dimethyl Sulfoxide (DMSO) | 25 | HPLC-UV | ||

| N-methyl-2-pyrrolidone (NMP) | 25 | HPLC-UV |

Table 2: Kinetic Solubility of this compound in Aqueous Buffer

Kinetic solubility is a high-throughput measurement that assesses the solubility of a compound upon its rapid precipitation from a DMSO stock solution into an aqueous buffer.[3][4] This is particularly useful in early drug discovery.[3][5]

| Buffer System | pH | Incubation Time (h) | Temperature (°C) | Kinetic Solubility (μM) | Method of Detection |

| Phosphate-Buffered Saline | 7.4 | 1 | 25 | Turbidimetry | |

| Phosphate-Buffered Saline | 7.4 | 24 | 25 | Turbidimetry | |

| Simulated Gastric Fluid (pH 1.2) | 7.4 | 1 | 37 | Turbidimetry | |

| Simulated Intestinal Fluid (pH 6.8) | 7.4 | 1 | 37 | Turbidimetry |

Table 3: Stability of this compound under Forced Degradation Conditions

Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[6] The results are fundamental for developing stability-indicating analytical methods.[7][8][9] A degradation of 5-20% is typically targeted to ensure that degradation products are detectable without completely breaking down the main compound.[6][10][11]

| Stress Condition | Reagent/Parameters | Time | % Assay of Parent Compound | No. of Degradants Detected | Comments |

| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 h | |||

| Base Hydrolysis | 0.1 M NaOH, 60°C | 8 h | |||

| Neutral Hydrolysis | Water, 80°C | 48 h | |||

| Oxidation | 3% H₂O₂, RT | 24 h | |||

| Thermal | 80°C, Solid State | 48 h | |||

| Photostability | ICH Q1B Option 2 Light Source | ≥1.2 million lux hours≥200 watt hours/m² | Protected control showed no degradation |

Experimental Protocols

Detailed and reproducible experimental protocols are the foundation of reliable scientific data. The following sections provide step-by-step methodologies for determining the solubility and stability of this compound.

Protocol 1: Thermodynamic (Equilibrium) Solubility Determination via Shake-Flask Method

This method is considered the definitive way to measure the true solubility of a compound at equilibrium.[1][2][12]

-

Preparation : Add an excess amount of solid this compound to a series of vials, each containing a known volume of a selected solvent (e.g., water, PBS pH 7.4, 0.1 M HCl). It is crucial that a visible amount of undissolved solid remains.[13]

-

Equilibration : Seal the vials tightly and place them in a shaker or rotator within a temperature-controlled incubator (e.g., 25°C). Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[1][13]

-

Phase Separation : After equilibration, allow the suspensions to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are carried over, filter the aliquot through a 0.22 μm syringe filter or centrifuge it at high speed.

-

Quantification : Accurately dilute the clear filtrate with a suitable solvent. Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[1][3]

-

Calculation : Calculate the original concentration in the filtrate to determine the solubility in units of mg/mL or mol/L.

Protocol 2: Kinetic Solubility Determination via Turbidimetric Assay

This high-throughput method is ideal for early-stage discovery to quickly assess compound solubility under specific assay conditions.[4][5][14]

-

Stock Solution Preparation : Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution : In a 96-well plate, perform serial dilutions of the DMSO stock solution.

-

Addition to Buffer : Transfer a small, precise volume of each dilution into a corresponding well of a new 96-well plate. Rapidly add the desired aqueous buffer (e.g., PBS pH 7.4) to each well to achieve a final DMSO concentration of 1-2%.[14]

-

Incubation : Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set time, typically 1 to 2 hours.[5][14]

-

Turbidity Measurement : Measure the absorbance (or light scattering) of each well using a plate reader at a wavelength where the compound does not absorb, typically around 620 nm.[1][5][14]

-

Solubility Determination : The kinetic solubility is defined as the highest compound concentration that does not produce a significant increase in turbidity above the background level of the buffer/DMSO control wells.

Protocol 3: Stability Assessment via Forced Degradation Studies

Forced degradation studies are conducted according to ICH guidelines to understand the intrinsic stability of the molecule.[6] A stability-indicating HPLC method, capable of separating the parent compound from all potential degradation products, must be developed and validated first.[15][16]

-

Acid and Base Hydrolysis :

-

Dissolve the compound in a solution of 0.1 M HCl and a separate solution of 0.1 M NaOH.[6][17] If solubility is low, a co-solvent may be used.[17]

-

Heat the solutions at an elevated temperature (e.g., 60-80°C) for several hours.[11]

-

Withdraw samples at various time points (e.g., 2, 8, 24 hours), neutralize them, dilute to a suitable concentration, and analyze by HPLC.

-

-

Oxidative Degradation :

-

Thermal Degradation :

-

Expose the solid compound to elevated temperatures (e.g., 80°C) in a stability chamber, with and without humidity (e.g., 75% RH).[11]

-

Test the solid sample at set time points by dissolving it in a suitable solvent and analyzing by HPLC.

-

-

Photostability :

-

Following ICH Q1B guidelines, expose the solid compound and a solution of the compound to a specific light source capable of emitting both UV and visible light.[18][19]

-

The total exposure should be not less than 1.2 million lux hours for visible light and 200 watt-hours per square meter for near UV light.[19][20][21]

-

Simultaneously, keep control samples protected from light (e.g., wrapped in aluminum foil) at the same temperature.[22]

-

After exposure, analyze all samples by HPLC and compare the results to the protected controls to distinguish between photolytic and thermal degradation.[22]

-

Visualizations: Workflows and Pathways

Diagrams are powerful tools for visualizing complex experimental processes and chemical relationships. The following have been generated using Graphviz (DOT language) in accordance with the specified design constraints.

Caption: Workflow for determining thermodynamic and kinetic solubility.

Caption: Workflow for conducting a forced degradation study.

Caption: Hypothetical hydrolytic degradation pathways.

References

- 1. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 2. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. sygnaturediscovery.com [sygnaturediscovery.com]

- 5. evotec.com [evotec.com]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 7. irjpms.com [irjpms.com]

- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 9. ijtsrd.com [ijtsrd.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. onyxipca.com [onyxipca.com]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

- 15. Development and validation of stability indicating HPLC method for quantification of tinidazole | European Journal of Chemistry [eurjchem.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 19. fdm-makers.com [fdm-makers.com]

- 20. ema.europa.eu [ema.europa.eu]

- 21. ikev.org [ikev.org]

- 22. m.youtube.com [m.youtube.com]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of 3-Chloro-6-substituted Pyridazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazine scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological properties. Among its numerous derivatives, those featuring a chlorine substituent at the 3-position have garnered significant attention as versatile intermediates for the synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of the potential biological activities of 3-chloro-6-substituted pyridazine derivatives, with a primary focus on their anticancer and antimicrobial properties. While specific data on 3-chloro-6-isopropoxypyridazine derivatives are limited in publicly available literature, this paper extrapolates from closely related analogues to highlight the therapeutic promise of this chemical class. We will delve into quantitative biological data, detailed experimental methodologies, and illustrative diagrams of relevant pathways and workflows to provide a comprehensive resource for researchers in drug discovery and development.

Anticancer Activity of Chloro-Substituted Pyridazine Derivatives

Derivatives of the 3-chloropyridazine core have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and targeted activities against various cancer cell lines. The chlorine atom at the 3-position serves as a crucial handle for synthetic modifications, allowing for the introduction of diverse pharmacophores to modulate biological activity.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of various chloro-substituted pyridazine and pyridazinone derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of the compound required to inhibit the growth of 50% of the cells) or percentage growth inhibition (GI%).

| Compound ID/Reference | Core Structure | Cell Line | IC50 (µM) or GI% |

| Compound 3c [1] | 4-chloropyridazinoxyphenyl hybrid | HNO97 (Head and Neck) | - |

| FaDu (Head and Neck) | - | ||

| MDA-MB-468 (Breast) | - | ||

| Compound 3e [1] | 4-chloropyridazinoxyphenyl hybrid | HNO97 (Head and Neck) | - |

| FaDu (Head and Neck) | - | ||

| MDA-MB-468 (Breast) | - | ||

| Compound 4b [1] | 4-chloropyridazinoxyphenyl hybrid | HNO97 (Head and Neck) | - |

| FaDu (Head and Neck) | - | ||

| MDA-MB-468 (Breast) | - | ||

| Quinoline-based dihydrazone 3b [2] | Quinoline-dihydrazone | MCF-7 (Breast) | 7.016 |

| Quinoline-based dihydrazone 3c [2] | Quinoline-dihydrazone | MCF-7 (Breast) | 7.05 |

| Chloropyridazine hybrids (General) [1] | 4-chloropyridazinoxyphenyl | Various | GI% at 100 µg/mL reported |

Note: Specific IC50 values for compounds 3c, 3e, and 4b were not provided in the abstract, but they were identified as the most potent among the tested series and selected for further mechanistic studies.

Signaling Pathways and Mechanisms of Action

Several studies suggest that chloropyridazine derivatives exert their anticancer effects through the modulation of key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. One of the proposed mechanisms is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and c-Jun N-terminal kinase (JNK).

References

Reactivity Profile of the Pyridazine Ring in 3-Chloro-6-isopropoxypyridazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity profile of 3-Chloro-6-isopropoxypyridazine, a key heterocyclic intermediate in medicinal chemistry. The pyridazine core, with its unique electronic properties, offers a versatile scaffold for the development of novel therapeutic agents.[1] This document details the principal reactions of the this compound ring system, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, and Buchwald-Hartwig amination. Experimental protocols, quantitative data where available, and mechanistic insights are presented to facilitate its application in drug discovery and development.

Introduction to the Pyridazine Scaffold

The pyridazine ring is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement results in a dipole moment that influences its physicochemical properties, making it a valuable pharmacophore in drug design.[1] The electron-deficient nature of the pyridazine ring, particularly when substituted with electron-withdrawing groups, renders it susceptible to a variety of chemical transformations. This compound (CAS No. 3184-71-2) is a bifunctional building block, featuring a reactive chlorine atom at the 3-position, which is the primary site for functionalization, and a stable isopropoxy group at the 6-position that modulates the ring's electronics and solubility.

Synthesis of this compound

The synthesis of 3-chloro-6-alkoxypyridazines typically originates from 3,6-dichloropyridazine. 3,6-Dichloropyridazine can be prepared from 3,6-dihydroxypyridazine by reaction with a chlorinating agent like phosphorus oxychloride.[2][3]

A general two-step synthesis for a 3-chloro-6-alkoxypyridazine is as follows:

-

Chlorination: Maleic anhydride is reacted with hydrazine hydrate to form 3,6-dihydroxypyridazine. This intermediate is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield 3,6-dichloropyridazine.[2][3]

-

Alkoxylation: 3,6-Dichloropyridazine is then reacted with sodium isopropoxide in an appropriate solvent to selectively displace one of the chlorine atoms, yielding this compound. The reaction conditions can be controlled to favor monosubstitution.

Reactivity of the 3-Chloro Substituent

The chlorine atom at the 3-position of the pyridazine ring is activated towards nucleophilic displacement and is an excellent handle for cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyridazine nitrogens facilitates nucleophilic attack at the carbon bearing the chlorine atom. This allows for the introduction of a wide range of nucleophiles.

Reaction with various primary and secondary amines allows for the synthesis of 3-amino-6-isopropoxypyridazine derivatives. These reactions are typically carried out in a polar solvent at elevated temperatures.

Experimental Protocol: General Procedure for Amination

-

Reaction: To a solution of 3,6-dichloropyridazine (e.g., 20 mmol) in a suitable solvent (e.g., 30 mL of methylene dichloride), add aqueous ammonia (e.g., 60 mmol).

-

Conditions: Stir the mixture in a sealed vessel at 100 °C for 9 hours.

-

Work-up: After cooling, the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization or column chromatography to yield the 3-amino-6-chloropyridazine.[4] A similar procedure can be adapted for this compound with various amines.

Diagram of the general amination workflow:

The chlorine atom can also be displaced by other nucleophiles such as alkoxides, thiols, and azide ions, providing access to a diverse range of substituted pyridazines.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation and are widely applicable to chloropyridazines.

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the pyridazine ring and various aryl or heteroaryl boronic acids or esters. This reaction is instrumental in the synthesis of biaryl compounds.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

While a specific protocol for this compound is not detailed in the provided search results, a general procedure for a similar substrate, 3-bromo-6-(thiophen-2-yl)pyridazine, is as follows and can be adapted.[5]

-

Reactants: this compound (1 equivalent), an arylboronic acid (1.2 equivalents), a base such as sodium carbonate (2 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

-

Solvent: A mixture of solvents like DME, ethanol, and aqueous sodium carbonate solution.[5]

-

Conditions: The reaction mixture is heated at 80 °C under a nitrogen atmosphere for an extended period (e.g., 48 hours), with reaction progress monitored by TLC.[5]

-

Work-up: After cooling, the mixture is extracted with an organic solvent like chloroform, washed with brine, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography.

Diagram of the Suzuki-Miyaura catalytic cycle:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It offers an alternative to classical nucleophilic substitution for the synthesis of arylamines and is known for its broad substrate scope and functional group tolerance.[6]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

A general protocol for the Buchwald-Hartwig amination of an aryl chloride is as follows:

-

Reactants: An aryl chloride (1.0 equivalent), an amine (1.5 equivalents), a palladium precatalyst (e.g., Pd(dba)₂, 1.5 mol%), a phosphine ligand (e.g., XPhos, 3.0 mol%), and a strong base (e.g., sodium tert-butoxide, 2.0 equivalents).

-

Solvent: Anhydrous toluene.

-

Conditions: The reaction mixture is stirred at room temperature for a short period to form the active catalyst, then the aryl chloride and amine are added, and the mixture is heated to reflux for several hours under a nitrogen atmosphere.

-

Work-up: The reaction is cooled, quenched with water, and the organic layer is washed, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography.

Diagram of the Buchwald-Hartwig amination workflow:

Reactivity of the Isopropoxy Group

The isopropoxy group at the 6-position is generally stable under the conditions used for nucleophilic substitution and cross-coupling at the 3-position. However, under harsh acidic or basic conditions, cleavage of the ether linkage could potentially occur, although specific studies on the stability of this group on the pyridazine ring were not found in the performed searches. The presence of the isopropoxy group influences the electronic properties of the pyridazine ring, which can affect the reactivity at the 3-position.

Quantitative Data

While specific yields for reactions of this compound were not found in the literature searched, the following table summarizes typical yields for analogous reactions on related chloropyridazine substrates. This data can serve as a benchmark for optimizing reactions with the target molecule.

| Reaction Type | Substrate | Reagent/Catalyst System | Product | Yield (%) | Reference |

| Amination | 3,6-Dichloropyridazine | Aqueous Ammonia | 3-Amino-6-chloropyridazine | 82.60 | [4] |

| Suzuki-Miyaura | 3-Bromo-6-(thiophen-2-yl)pyridazine | Arylboronic acids / Pd(PPh₃)₄ | 3-Aryl-6-(thiophen-2-yl)pyridazine | 14-28 | [5] |

| Chlorination | 6-(2-hydroxyphenyl)-3(2H)-pyridazinone | POCl₃ / DMF | 3-chloro-6-(2-hydroxyphenyl)pyridazine | 96 | [7] |

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. The reactivity of the 3-chloro substituent allows for a wide range of functionalization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The isopropoxy group provides a point of modulation for physicochemical properties. This guide provides a foundational understanding of its reactivity profile, offering protocols and data from analogous systems to aid in the design and execution of synthetic routes for the development of novel pyridazine-based compounds. Further experimental investigation is warranted to establish specific quantitative data and optimize reaction conditions for this particular substrate.

References

- 1. nbinno.com [nbinno.com]

- 2. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]

- 3. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]

- 4. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]

- 5. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines - Google Patents [patents.google.com]

The Versatile Building Block: A Technical Guide to 3-Chloro-6-isopropoxypyridazine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of functionalized heterocyclic scaffolds is paramount for the efficient construction of complex molecular architectures with desired biological activities. Among these, the pyridazine core has emerged as a privileged structure, frequently found in a wide array of pharmaceuticals and agrochemicals. This technical guide provides an in-depth exploration of 3-Chloro-6-isopropoxypyridazine, a key building block that offers a versatile platform for the synthesis of novel compounds. This document will detail its synthesis, key reactions, and applications, with a focus on providing practical experimental protocols and quantitative data to aid researchers in its effective utilization.

Physicochemical Properties and Spectroscopic Data

This compound (CAS No: 3184-71-2) is a white to yellow solid with a molecular weight of 172.62 g/mol and a molecular formula of C₇H₉ClN₂O.[1][2] Its structure, featuring a reactive chlorine atom and an isopropoxy group on the pyridazine ring, makes it an attractive starting material for a variety of chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3184-71-2 | [1][2] |

| Molecular Formula | C₇H₉ClN₂O | [1] |

| Molecular Weight | 172.62 g/mol | [1] |

| Appearance | White to yellow solid | [3] |

| Melting Point | 80-83 °C | [3] |

| Boiling Point | 295.2 ± 20.0 °C (Predicted) | [3] |

| Density | 1.188 ± 0.06 g/cm³ (Predicted) | [3] |

Spectroscopic Data

Expected Spectroscopic Characteristics:

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic septet for the methine proton of the isopropoxy group and a doublet for the six methyl protons. The two aromatic protons on the pyridazine ring will appear as doublets.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the pyridazine ring, with the carbon bearing the chlorine atom shifted downfield. The carbons of the isopropoxy group will also be clearly identifiable.

-

Infrared (IR) Spectroscopy: The IR spectrum will likely show characteristic C-H stretching vibrations for the aromatic and aliphatic groups, C=N and C=C stretching vibrations from the pyridazine ring, and a strong C-O stretching band for the ether linkage.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of a chlorine atom.

Synthesis of this compound

The synthesis of this compound is typically achieved through the nucleophilic substitution of a chlorine atom on a 3,6-dichloropyridazine precursor with an isopropoxide source.

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis from 3,6-Dichloropyridazine

This protocol describes a general method for the synthesis of this compound from 3,6-dichloropyridazine and sodium isopropoxide, generated in situ from isopropanol and a strong base like sodium hydride.

Materials:

-

3,6-Dichloropyridazine

-

Isopropanol (anhydrous)

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add anhydrous isopropanol (1.5 equivalents) dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.

-

Add a solution of 3,6-dichloropyridazine (1.0 equivalent) in anhydrous THF to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound.

Expected Yield: While specific yields for this reaction are not widely reported, similar nucleophilic substitutions on 3,6-dichloropyridazine typically proceed in good to excellent yields.

Key Reactions and Applications in Organic Synthesis

The reactivity of this compound is dominated by the chlorine atom at the 3-position, which is susceptible to various cross-coupling reactions and nucleophilic aromatic substitutions. This allows for the facile introduction of a diverse range of substituents, making it a valuable building block for creating libraries of compounds for drug discovery and materials science.

Caption: Key synthetic transformations of this compound.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, and it is widely used to couple aryl or heteroaryl halides with boronic acids.[7] this compound can be effectively coupled with various aryl and heteroaryl boronic acids to generate a range of 3-aryl-6-isopropoxypyridazines.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

| Entry | Aryl Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | [Data not available for this specific substrate] |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 8 | [Data not available for this specific substrate] |

Note: The conditions and yields are illustrative and based on general protocols for similar substrates. Optimization for this compound is recommended.

-

In a reaction vessel, combine this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

-

Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).

-

Heat the mixture under an inert atmosphere to the desired temperature (typically 80-110 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

-

Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to obtain the desired 3-aryl-6-isopropoxypyridazine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide variety of arylamines.[8][9][10][11][12] This reaction allows for the coupling of this compound with primary and secondary amines to produce 3-amino-6-isopropoxypyridazine derivatives, which are important pharmacophores.

Table 3: Representative Conditions for Buchwald-Hartwig Amination

| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 16 | [Data not available for this specific substrate] |

| 2 | Morpholine | Pd(OAc)₂ / BINAP | K₃PO₄ | Dioxane | 110 | 12 | [Data not available for this specific substrate] |

Note: The conditions and yields are illustrative and based on general protocols for similar substrates. Optimization for this compound is recommended.

-

To an oven-dried reaction vessel under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 eq.).

-

Add the anhydrous solvent (e.g., toluene or dioxane).

-

Add this compound (1.0 eq.) and the amine (1.1-1.2 eq.).

-

Heat the reaction mixture to the specified temperature (typically 80-120 °C) and stir until the starting material is consumed.

-

Cool the mixture to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridazine ring facilitates nucleophilic aromatic substitution (SNAr) at the 3-position. This allows for the displacement of the chloride with various nucleophiles, such as phenols, thiophenols, and other heteroatom nucleophiles, typically in the presence of a base.

Table 4: Representative Conditions for Nucleophilic Aromatic Substitution

| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenol | K₂CO₃ | DMF | 120 | 6 | [Data not available for this specific substrate] |

| 2 | Thiophenol | Cs₂CO₃ | Acetonitrile | 80 | 4 | [Data not available for this specific substrate] |

Note: The conditions and yields are illustrative and based on general protocols for similar substrates. Optimization for this compound is recommended.

-

In a reaction flask, combine this compound (1.0 eq.), the phenol (1.1 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 1.5-2.0 eq.) in a polar aprotic solvent such as DMF or acetonitrile.

-

Heat the reaction mixture to an elevated temperature (e.g., 80-140 °C) and monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and pour it into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product via column chromatography to yield the desired 3-aryloxy-6-isopropoxypyridazine.

Application in Medicinal Chemistry: Kinase Inhibition

Pyridazine and its derivatives are well-established scaffolds in medicinal chemistry, with numerous compounds exhibiting a wide range of biological activities, including kinase inhibition.[4][13][14][15][16][17] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders.

A notable example of a complex bioactive molecule containing a substituted pyridazine core is CRT0066101, a potent and orally active inhibitor of Protein Kinase D (PKD) and Proviral Integration site for Moloney murine leukemia virus 2 (PIM2).[5][18][19] CRT0066101 has demonstrated anti-inflammatory and anticancer effects.[18] The synthesis of such complex molecules often relies on the strategic functionalization of heterocyclic building blocks like this compound.

Caption: Logical workflow from building block to biological effect.

The general strategy involves using the chloro-substituent on the pyridazine ring as a handle to introduce various aryl or amino groups through cross-coupling reactions. The isopropoxy group can influence the pharmacokinetic properties of the final compound, such as solubility and metabolic stability. The resulting substituted pyridazine derivatives can then be evaluated for their inhibitory activity against a panel of kinases to identify potential therapeutic agents.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, offering a convenient entry point for the synthesis of a diverse range of functionalized pyridazine derivatives. Its utility is particularly evident in the field of medicinal chemistry, where the pyridazine scaffold is a key component of many biologically active molecules, including kinase inhibitors. The synthetic methodologies outlined in this guide, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution, provide a robust toolkit for researchers to explore the chemical space around this important heterocyclic core. As the demand for novel therapeutics continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a crucial role in the discovery and development of the next generation of medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound (1 x 250 mg) | Reagentia [reagentia.eu]

- 3. US20080167461A1 - Process for Preparing 3,6-Dichloropyridazine-1-Oxide - Google Patents [patents.google.com]

- 4. WO2011012661A1 - Pyridine and pyrazine derivatives as protein kinase modulators - Google Patents [patents.google.com]

- 5. Small Molecule Inhibitors of Protein Kinase D: Early Development, Current Approaches, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyridazine, 3-chloro-6-methoxy- [webbook.nist.gov]

- 7. benchchem.com [benchchem.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 10. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. US8551995B2 - Kinase inhibitor compounds - Google Patents [patents.google.com]

- 14. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. US8580781B2 - Pyridazinone derivatives - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. CRT 0066101 | Protein Kinase D | Tocris Bioscience [tocris.com]

The Synthetic Versatility of 3-Chloro-6-isopropoxypyridazine: A Gateway to Novel Chemical Entities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of biologically active compounds. Among its derivatives, 3-Chloro-6-isopropoxypyridazine emerges as a particularly valuable building block. Its unique electronic and steric properties, conferred by the chloro and isopropoxy substituents, render it a versatile substrate for a range of novel chemical transformations. The electron-withdrawing nature of the pyridazine ring, coupled with the activating effect of the chlorine atom, facilitates nucleophilic substitution and cross-coupling reactions, paving the way for the synthesis of diverse libraries of molecules with potential therapeutic applications. This guide provides a comprehensive overview of key reactions involving this compound, complete with detailed experimental protocols and quantitative data to empower researchers in their quest for new medicines.

Core Reactions and Methodologies

The reactivity of the C-Cl bond at the 3-position of the pyridazine ring is the lynchpin for the derivatization of this compound. This section explores four pivotal classes of reactions: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, Sonogashira Coupling, and Nucleophilic Aromatic Substitution. These methodologies provide access to a wide array of substituted pyridazines, including aryl, amino, and alkynyl derivatives, which are prevalent motifs in pharmacologically active agents.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and this compound is an excellent substrate for these transformations.

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, typically between an organohalide and an organoboron compound. For this compound, this reaction enables the introduction of a wide variety of aryl and heteroaryl substituents at the 3-position, a key step in the synthesis of many bioactive molecules.

Quantitative Data for Suzuki-Miyaura Coupling of Substituted Chloropyridazines

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 48 | 28 | [1] |

| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 | Analogous System |

| 3 | Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Dioxane | 90 | 24 | 78 | Analogous System |

| 4 | Pyridin-3-ylboronic acid | Pd₂(dba)₃ (2) | XPhos (5) | K₂CO₃ | 1,4-Dioxane | 110 | 18 | 72 | Analogous System |

Note: Data for entries 2-4 are representative examples based on reactions with structurally similar chloropyridazine derivatives due to limited specific data on this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).

-

The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent system (e.g., Toluene/H₂O, 4:1).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand, if required.

-

The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 3-aryl-6-isopropoxypyridazine.

Logical Workflow for Suzuki-Miyaura Coupling

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction allows for the introduction of a diverse range of primary and secondary amines at the 3-position of the pyridazine ring, yielding valuable intermediates for drug discovery.

Quantitative Data for Buchwald-Hartwig Amination of Chloro-heterocycles

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 16 | 92 | Analogous System |

| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 24 | 85 | Analogous System |

| 3 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 90 | 18 | 88 | Analogous System |

| 4 | Piperidine | PdCl₂(dppf) (5) | - | K₂CO₃ | DMF | 120 | 20 | 75 | Analogous System |

Note: Data presented are representative examples from reactions with structurally similar chloro-heterocyclic compounds.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

In a glovebox or under an inert atmosphere, a Schlenk tube is charged with the palladium precatalyst (e.g., Pd₂(dba)₃), the ligand (e.g., XPhos), and the base (e.g., NaOtBu).

-

This compound (1.0 equiv.) and the amine (1.1-1.5 equiv.) are added, followed by the anhydrous solvent (e.g., toluene).

-

The tube is sealed and the reaction mixture is heated to the specified temperature with vigorous stirring.

-

The reaction is monitored by TLC or LC-MS.

-

After completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite.

-

The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by flash column chromatography to afford the desired 3-amino-6-isopropoxypyridazine derivative.

Catalytic Cycle for Buchwald-Hartwig Amination

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for synthesizing alkynyl-substituted pyridazines, which are important precursors for various heterocyclic systems and have shown a range of biological activities.

Quantitative Data for Sonogashira Coupling of Chloro-heterocycles

| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 12 | 85 | Analogous System |

| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | Dioxane | 80 | 18 | 78 | Analogous System |

| 3 | 1-Heptyne | PdCl₂(dppf) (3) | CuI (5) | Piperidine | DMF | 90 | 24 | 70 | Analogous System |

| 4 | Propargyl alcohol | Pd(OAc)₂ (2) | CuI (4) | K₂CO₃ | Acetonitrile | 70 | 16 | 82 | Analogous System |

Note: The data provided are representative examples from reactions involving structurally similar chloro-heterocyclic compounds.

Experimental Protocol: General Procedure for Sonogashira Coupling

-

To a degassed solution of this compound (1.0 equiv.) in a suitable solvent (e.g., THF or DMF), add the terminal alkyne (1.2 equiv.), a copper(I) co-catalyst (e.g., CuI, 2-10 mol%), and a base (e.g., triethylamine or diisopropylamine).

-

The palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%) is then added under an inert atmosphere.

-

The reaction mixture is stirred at the indicated temperature until the starting material is consumed, as monitored by TLC.

-

Upon completion, the reaction mixture is filtered through celite, and the filtrate is concentrated.

-

The residue is taken up in an organic solvent, washed with aqueous ammonium chloride and brine, dried, and concentrated.

-

The crude product is purified by column chromatography to yield the 3-alkynyl-6-isopropoxypyridazine.

Experimental Workflow for Sonogashira Coupling

Caption: Step-by-step workflow for a typical Sonogashira coupling experiment.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridazine ring makes this compound susceptible to nucleophilic aromatic substitution (SNAr). This allows for the direct displacement of the chloride with a variety of nucleophiles, such as amines, alkoxides, and thiolates, providing a straightforward route to a wide range of derivatives.

Quantitative Data for SNAr Reactions on Chloro-pyridazines

| Entry | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Ammonia (aq) | Dichloromethane | 100 | 9 | High | [2] |

| 2 | Sodium Methoxide | Methanol | 160 | 24 | 85 | [3] |

| 3 | Morpholine | Ethanol | Reflux | 6 | 90 | Analogous System |

| 4 | Phenol | K₂CO₃, DMF | 120 | 12 | 88 | Analogous System |

Note: Data for entries 3-4 are representative examples based on reactions with structurally similar chloropyridazine derivatives.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

-

A solution of this compound (1.0 equiv.) and the nucleophile (1.5-3.0 equiv.) in a suitable solvent (e.g., ethanol, DMF) is prepared in a sealed tube or a round-bottom flask equipped with a reflux condenser.

-

A base (e.g., K₂CO₃ or Et₃N) may be added if the nucleophile is used as its salt.

-

The reaction mixture is heated to the desired temperature and stirred.

-

The reaction is monitored by TLC.

-

After completion, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent.

-

The organic layer is washed, dried, and concentrated.

-

The crude product is purified by recrystallization or column chromatography.

Biological Relevance and Signaling Pathways

Derivatives of the pyridazine core are known to interact with various biological targets, playing roles in the modulation of key signaling pathways implicated in a range of diseases. While specific data for this compound derivatives are emerging, related compounds have shown activity against kinases and other enzymes involved in inflammation and cancer.[4][5]

Signaling Pathways Targeted by Pyridazine Derivatives